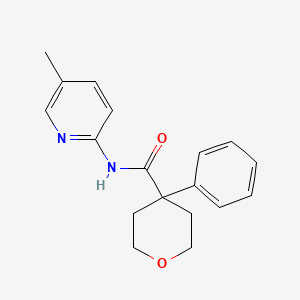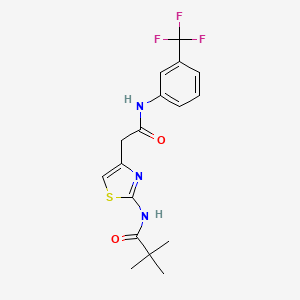
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is not fully understood. However, it has been proposed that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide acts by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for metal ions. In vivo studies have shown that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has shown promising results in various studies, indicating its potential as a valuable research tool. However, there are also limitations to using N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments. One limitation is that the mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One potential direction is to further investigate the mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. Understanding how N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide works at the molecular level could lead to the development of more effective treatments for cancer and other diseases. Another potential direction is to explore the use of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide as a fluorescent probe for metal ions in living systems. This could lead to the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to explore the potential of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide as a photosensitizer for photodynamic therapy.
In conclusion, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, or N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, is a chemical compound that has shown promising results in scientific research. Its potential applications include anticancer, antifungal, and antibacterial treatments, as well as its use as a fluorescent probe and photosensitizer. While there are limitations to using N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments, further research could lead to the development of new treatments and diagnostic tools for a variety of diseases.
Méthodes De Synthèse
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can be synthesized by a multi-step reaction process involving the condensation of 5-methyl-2-nitropyridine with 4-phenyl-2-oxazoline, followed by reduction and acylation. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have potential as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-8-16(19-13-14)20-17(21)18(9-11-22-12-10-18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUUBOPQZEAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)

![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)




![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)